Sakakin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

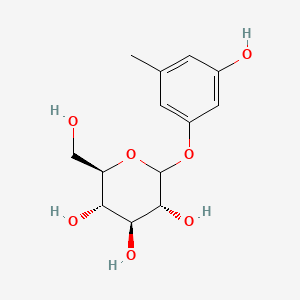

Sakakin, également connu sous le nom de glucoside d'orcinol, est un composé glycoside composé d'orcinol et de D-glucose. On le trouve principalement dans les jeunes feuilles de la plante Cleyera ochnaceae D.C. (Sakaki). La structure de this compound est 3-hydroxy-5-p-D-glucopyranosidoxy-toluène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Sakakin peut être synthétisé par l'extraction de l'extrait méthanolique des jeunes feuilles de Cleyera ochnaceae D.C. Le processus implique les étapes suivantes :

- Extraction avec du méthanol et élimination du solvant pour obtenir une poudre jaune.

- Purification supplémentaire par chromatographie sur gel de silice en utilisant différents systèmes de solvants.

- Le résidu est dissous dans l'eau et traité avec de l'acétate de plomb, suivi d'un ajustement du pH avec de l'ammoniaque concentrée .

Méthodes de production industrielle : La production industrielle de this compound implique des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées et de systèmes de solvants garantit une grande pureté et un rendement élevé du composé .

Analyse Des Réactions Chimiques

Types de réactions : Sakakin subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir this compound en différentes formes réduites.

Substitution : this compound peut subir des réactions de substitution où les groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et l'acide sulfurique sont couramment utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound .

4. Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence et composé précurseur synthétique.

Biologie : Présente de puissantes activités antioxydantes et est utilisé dans des études liées au stress oxydatif.

Médecine : Se révèle prometteur comme agent anxiolytique sans effets sédatifs et a été étudié pour ses propriétés antidépressives chez les modèles animaux.

Industrie : Utilisé dans la production de produits chimiques fins et d'intermédiaires

5. Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Applications De Recherche Scientifique

Sakakin has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard and synthetic precursor compound.

Biology: Exhibits potent antioxidative activities and is used in studies related to oxidative stress.

Medicine: Shows potential as an anxiolytic agent without sedative effects and has been studied for its antidepressant properties in animal models.

Industry: Used in the production of fine chemicals and intermediates

Mécanisme D'action

Sakakin exerts its effects through several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Sakakin est unique en raison de sa structure glycoside spécifique et de ses activités biologiques. Les composés similaires incluent :

Orcinol : Un composé phénolique qui partage la partie orcinol avec this compound.

Monohydrate d'orcinol : Un autre dérivé de l'orcinol aux propriétés anxiolytiques similaires.

Autres glycosides : Des composés comme le salidroside et le glucopyranoside de benzyle, qui présentent également des activités antioxydantes et anxiolytiques

This compound se distingue par ses propriétés antioxydantes, anxiolytiques et antidépressives combinées, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Sakakin, a compound with the chemical identifier 21082-33-7, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidative Properties : this compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. This property is particularly relevant in the context of aging and diseases such as osteoporosis, where oxidative damage plays a significant role.

- Inhibition of Osteoclastogenesis : The compound inhibits the formation of osteoclasts, which are responsible for bone resorption. This action is mediated through the mTOR pathway, which is activated by this compound, leading to the inhibition of autophagy and subsequent reduction in osteoclast activity.

- Regulation of Biochemical Pathways : this compound activates the Nrf2/Keap1 pathway, enhancing the expression of antioxidant enzymes. This activation provides cellular protection against oxidative damage and contributes to its neuroprotective effects.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its bioavailability:

- Absorption : this compound is efficiently absorbed when administered through optimized fermentation processes, indicating potential for enhanced bioavailability in therapeutic applications.

Biological Effects

This compound's biological effects can be categorized into several key areas:

- Antioxidant Activity : Exhibiting potent antioxidative activities, this compound is utilized in studies related to oxidative stress and cellular aging.

- Anxiolytic Effects : In animal models, doses of 5 to 10 mg/kg have demonstrated anxiolytic effects, as evidenced by increased head-dips in the hole-board test. This suggests potential applications in treating anxiety disorders without sedative effects.

- Antidepressant Properties : Research indicates that this compound may enhance brain-derived neurotrophic factor (BDNF) expression and increase ERK1/2 phosphorylation in the hippocampus, which are critical for mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have investigated this compound's biological activity:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | Demonstrated significant ROS scavenging ability, reducing markers of oxidative stress in cellular models. |

| Study 2 | Anxiolytic Properties | Found that this compound administration led to significant reductions in anxiety-like behaviors in rodents. |

| Study 3 | Osteoclast Inhibition | Showed that this compound effectively inhibited osteoclastogenesis through mTOR pathway modulation. |

Applications in Research and Industry

This compound's unique properties make it suitable for various applications:

- Medical Research : Its antioxidative and neuroprotective properties position this compound as a candidate for further research into treatments for neurodegenerative diseases and mood disorders.

- Food Industry : Due to its antimicrobial properties, particularly against foodborne pathogens like Listeria monocytogenes, this compound could be developed as a natural preservative or additive .

- Pharmaceutical Development : The compound's ability to modulate critical biochemical pathways suggests potential use in developing new therapeutic agents targeting metabolic disorders or osteoporosis.

Propriétés

Numéro CAS |

21082-33-7 |

|---|---|

Formule moléculaire |

C13H18O7 |

Poids moléculaire |

286.28 g/mol |

Nom IUPAC |

2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 |

Clé InChI |

YTXIGTCAQNODGD-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

SMILES canonique |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.